TAM557

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

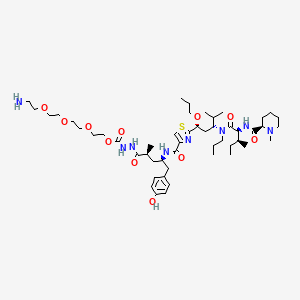

Formule moléculaire |

C50H84N8O11S |

|---|---|

Poids moléculaire |

1005.3 g/mol |

Nom IUPAC |

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate |

InChI |

InChI=1S/C50H84N8O11S/c1-9-20-58(49(63)44(35(6)11-3)54-47(62)41-14-12-13-21-57(41)8)42(34(4)5)32-43(68-22-10-2)48-53-40(33-70-48)46(61)52-38(31-37-15-17-39(59)18-16-37)30-36(7)45(60)55-56-50(64)69-29-28-67-27-26-66-25-24-65-23-19-51/h15-18,33-36,38,41-44,59H,9-14,19-32,51H2,1-8H3,(H,52,61)(H,54,62)(H,55,60)(H,56,64)/t35-,36-,38+,41+,42+,43+,44-/m0/s1 |

Clé InChI |

MJOBFSPFDXPIOA-ICPUFXKISA-N |

SMILES isomérique |

CCCN([C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)NNC(=O)OCCOCCOCCOCCN)OCCC)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]3CCCCN3C |

SMILES canonique |

CCCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)NNC(=O)OCCOCCOCCOCCN)OCCC)C(C)C)C(=O)C(C(C)CC)NC(=O)C3CCCCN3C |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Tamoxifen in ER+ Breast Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer for decades. Its efficacy in reducing recurrence and mortality rates is well-documented. This guide provides a detailed technical overview of the core mechanisms through which tamoxifen exerts its therapeutic effects, focusing on its interaction with the estrogen receptor, downstream signaling pathways, and the clinical implications of its metabolic activation. This document is intended for an audience with a strong background in molecular biology and oncology drug development.

Molecular Interaction with the Estrogen Receptor Alpha (ERα)

The primary mechanism of tamoxifen's action is its competitive antagonism of estrogen at the estrogen receptor alpha (ERα). Tamoxifen and its active metabolites, particularly 4-hydroxytamoxifen (4-OHT) and endoxifen, bind to the ligand-binding domain (LBD) of ERα. This binding event induces a conformational change in the receptor that is distinct from the conformational change induced by estradiol.

Upon binding estradiol, ERα dimerizes and recruits co-activator proteins, leading to the transcription of genes that promote cell proliferation. In contrast, the tamoxifen-ERα complex recruits co-repressor proteins, which inhibit the transcription of these same genes. This antagonistic action is the basis of tamoxifen's anti-proliferative effects in ER+ breast cancer cells.

Binding Affinities and Biological Potency

The binding affinities of tamoxifen and its metabolites to ERα are critical determinants of their biological activity. While tamoxifen itself has a lower affinity for ERα, its metabolites are significantly more potent.

| Compound | Relative Binding Affinity (RBA) for ERα (Estradiol = 100) | IC50 in MCF-7 Cells (nM) | Dissociation Constant (Kd) for ERα (nM) |

| Estradiol | 100 | - | - |

| Tamoxifen | 2-5 | 1000 - 10,045[1][2] | ~1.7[3] |

| 4-Hydroxytamoxifen (4-OHT) | 100-200[4] | 0.98[5] | 0.27 (for TAz-ER)[6] |

| Endoxifen | 100-200 | Similar to 4-OHT | - |

| N-desmethyl-tamoxifen | <1 | - | - |

Data compiled from multiple sources. RBA values are approximate and can vary based on assay conditions.

Signaling Pathway of Tamoxifen's Antagonistic Action

The classical genomic pathway of tamoxifen's action involves the direct binding of the tamoxifen-ERα complex to Estrogen Response Elements (EREs) in the promoter regions of target genes.

Impact on Cell Cycle Progression

A primary outcome of tamoxifen's antagonistic effect on ERα is the induction of cell cycle arrest, predominantly at the G0/G1 phase. By inhibiting the transcription of key cell cycle regulatory proteins, such as Cyclin D1, tamoxifen prevents the progression of cancer cells from the G1 to the S phase of the cell cycle, thereby halting proliferation.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of tamoxifen on the cell cycle distribution of ER+ breast cancer cells (e.g., MCF-7).

Materials:

-

MCF-7 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Tamoxifen stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Seed MCF-7 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of tamoxifen or vehicle control (DMSO) for 24-72 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined based on DNA content.[7][8][9]

Workflow for Tamoxifen-Induced Cell Cycle Arrest

Metabolism of Tamoxifen and its Clinical Significance

Tamoxifen is a prodrug that is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, into several metabolites. The two most clinically significant active metabolites are 4-hydroxytamoxifen (4-OHT) and endoxifen. These metabolites have a much higher affinity for ERα and are more potent in suppressing estrogen-dependent cell proliferation than tamoxifen itself.

Major Metabolic Pathways

Experimental Protocol: Quantification of Tamoxifen and Metabolites by UPLC-MS/MS

Objective: To accurately measure the concentrations of tamoxifen and its major metabolites in patient plasma.

Materials:

-

Patient plasma samples

-

Internal standards (isotopically labeled tamoxifen and metabolites)

-

Acetonitrile

-

Formic acid

-

Ammonium formate

-

UPLC system coupled with a tandem mass spectrometer (MS/MS)

-

C18 analytical column

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard solution.

-

Precipitate proteins by adding acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant and dilute with a solution of formic acid and ammonium formate in water.[10]

-

-

UPLC-MS/MS Analysis:

-

Inject the prepared sample into the UPLC-MS/MS system.

-

Separate tamoxifen and its metabolites using a C18 column with a gradient elution of a mobile phase consisting of water and acetonitrile with formic acid.

-

Detect and quantify the compounds using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.[10]

-

Mechanisms of Tamoxifen Resistance

Despite its efficacy, a significant number of patients with ER+ breast cancer either have intrinsic resistance or develop acquired resistance to tamoxifen over time. The mechanisms of resistance are complex and multifactorial.

Key Resistance Pathways

-

Loss or Alteration of ERα Expression: Downregulation or mutation of the ESR1 gene, which encodes ERα, can lead to a loss of the drug's target.

-

Altered Co-regulator Expression: An imbalance in the expression of co-activator and co-repressor proteins can shift the tamoxifen-ERα complex towards an agonistic state.

-

Activation of Escape Pathways: Upregulation of alternative growth factor signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, can drive cell proliferation independently of ERα.

Logical Relationship in Acquired Tamoxifen Resistance

Clinical Efficacy of Adjuvant Tamoxifen

Numerous large-scale clinical trials have established the long-term benefits of adjuvant tamoxifen therapy in patients with ER+ early-stage breast cancer.

| Clinical Endpoint | 5 Years of Tamoxifen vs. No Tamoxifen (15-year follow-up) | 10 Years vs. 5 Years of Tamoxifen |

| Breast Cancer Recurrence | ~33% reduction[11] | Further significant reduction |

| Breast Cancer Mortality | ~33% reduction[11] | Further significant reduction |

| Contralateral Breast Cancer | Significant reduction | - |

Data from meta-analyses of multiple clinical trials.[11][12][13] A pooled analysis of 20 clinical trials showed that 5 years of adjuvant tamoxifen reduced the risk of recurrence in the 15 years after starting treatment and resulted in a one-third reduction in the risk of dying from breast cancer during the 15-year follow-up period.[11]

Conclusion

Tamoxifen's mechanism of action in ER+ breast cancer is a well-characterized example of targeted therapy. Its success hinges on its ability to competitively antagonize the estrogen receptor, leading to the inhibition of estrogen-driven cell proliferation. Understanding the nuances of its metabolism, its impact on cell cycle regulation, and the molecular pathways that contribute to resistance is crucial for optimizing its clinical use and for the development of next-generation endocrine therapies. This guide provides a foundational technical overview to aid researchers and drug development professionals in this endeavor.

References

- 1. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High-affinity binding of the antiestrogen [3H]tamoxifen to the 8S estradiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dissociation of 4-hydroxytamoxifen, but not estradiol or tamoxifen aziridine, from the estrogen receptor as the receptor binds estrogen response element DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell cycle synchronization induced by tamoxifen and 17 beta-estradiol on MCF-7 cells using flow cytometry and a monoclonal antibody against bromodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptosis Induction, Cell Cycle Arrest and Anti-Cancer Potential of Tamoxifen-Curcumin Loaded Niosomes Against MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Long-Term Data from 20 Trials Confirm Tamoxifen's Long-Lasting Benefit - NCI [cancer.gov]

- 12. komen.org [komen.org]

- 13. onclive.com [onclive.com]

An In-depth Technical Guide to Tamoxifen Signaling Pathways and Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer for decades. Its mechanism of action, however, extends beyond simple competitive inhibition of the estrogen receptor, involving a complex interplay of signaling pathways and the regulation of a multitude of downstream targets. This technical guide provides a comprehensive overview of the core signaling pathways modulated by Tamoxifen, its downstream molecular targets, and detailed experimental protocols for their investigation. The information is intended to serve as a valuable resource for researchers and professionals in oncology and drug development, facilitating a deeper understanding of Tamoxifen's multifaceted activity and the mechanisms underlying both its therapeutic efficacy and the development of resistance.

Core Signaling Pathways of Tamoxifen

Tamoxifen's effects are primarily mediated through its interaction with the estrogen receptor, but it also influences other critical signaling cascades, often in a cell-type and context-dependent manner. These interactions can be broadly categorized into ER-dependent and ER-independent pathways.

Estrogen Receptor (ER) Dependent Signaling

As a SERM, Tamoxifen exhibits both antagonist and partial agonist activities on the estrogen receptor.[1] In breast tissue, it primarily acts as an antagonist, competitively binding to ERα and preventing the binding of estradiol.[2] This leads to a conformational change in the receptor that hinders the recruitment of co-activators and promotes the binding of co-repressors, ultimately inhibiting the transcription of estrogen-responsive genes involved in cell proliferation.[3]

However, in other tissues, such as the endometrium and bone, Tamoxifen can act as an agonist, highlighting its tissue-selective activity.[4] This dual activity is a key feature of SERMs.[3]

ER-Independent Signaling Pathways

Emerging evidence indicates that Tamoxifen can exert its effects through mechanisms independent of the estrogen receptor, contributing to its efficacy in some ER-negative breast cancers and to the development of resistance.[5]

Tamoxifen has been shown to inhibit the activity of protein kinase C (PKC), a key enzyme in cellular signal transduction.[6] This inhibition is thought to contribute to its anti-tumor effects by modulating downstream signaling events that control cell growth and apoptosis.[7][8]

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Tamoxifen's interaction with this pathway is complex and can be context-dependent. In some settings, Tamoxifen can inhibit Akt signaling, leading to apoptosis.[5] However, the activation of the PI3K/Akt pathway is a known mechanism of Tamoxifen resistance, as it can promote cell survival independently of ER signaling.[9][10]

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell growth and differentiation. Crosstalk between the ER and MAPK/ERK pathways is well-established.[11] While some studies suggest that Tamoxifen can inhibit this pathway, its activation is also implicated in Tamoxifen resistance, often through growth factor receptor signaling.[12]

Downstream Targets of Tamoxifen

The modulation of the aforementioned signaling pathways by Tamoxifen results in altered expression and activity of numerous downstream target genes and proteins. These targets are central to its therapeutic effects on cell proliferation, apoptosis, and the development of resistance.

| Target Gene/Protein | Function | Effect of Tamoxifen | Quantitative Change | Citation(s) |

| c-myc | Transcription factor, proto-oncogene involved in cell proliferation. | Downregulation in ER+ cells, potential upregulation in ER- cells. | In ER- MDA-231 cells, 1.0 µM Tamoxifen for 72 hours increased c-myc mRNA five-fold. | [2][8][13] |

| Cyclin D1 | Key regulator of the G1/S phase transition in the cell cycle. | Downregulation in Tamoxifen-sensitive cells. Maintained or upregulated in resistant cells. | In Tamoxifen-sensitive MCF-7 cells, Tamoxifen inhibits expression. In resistant variants, expression is maintained. | [14][15][16][17] |

| Bcl-2 | Anti-apoptotic protein. | Downregulation. | In MCF-7 cells, 10⁻⁵ M Tamoxifen for 72 hours caused an ~80% reduction in Bcl-2 protein. | [18][19][20][21][22][23] |

| pS2 (TFF1) | Estrogen-regulated protein, function not fully elucidated. | Downregulation. | Expression is not maintained in Tamoxifen-resistant variants compared to cyclin D1. | [14] |

| VEGF | Vascular endothelial growth factor, key promoter of angiogenesis. | Inhibition of secretion. | Tamoxifen inhibits VEGF secretion in ER-positive MCF-7 cells. | [24] |

| Twist1 | Transcription factor involved in epithelial-mesenchymal transition (EMT) and metastasis. | Accelerates degradation in ER-negative cells. | 10 µM Tamoxifen reduces Twist1 protein levels in 168FARN and MDA-MB-435 cells. | [25] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of Tamoxifen.

Determination of IC50 using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to determine the cytotoxic effects of a drug.

Materials:

-

Breast cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Tamoxifen stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[26]

-

Prepare serial dilutions of Tamoxifen in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the Tamoxifen dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.[27]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[27]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[26][28]

-

Measure the absorbance at 570 nm using a microplate reader.[27]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the Tamoxifen concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Western Blot Analysis of Protein Expression

Western blotting is used to detect specific proteins in a sample.

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-c-myc, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.[29]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[29]

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[29]

-

Quantify the band intensities and normalize to a loading control like β-actin.

RT-qPCR for Gene Expression Analysis

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the amount of a specific RNA.

Materials:

-

RNA extraction kit

-

Reverse transcriptase kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers

-

qPCR instrument

Procedure:

-

Extract total RNA from treated and untreated cells using an RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize cDNA from the RNA using a reverse transcriptase kit.[1]

-

Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers.[30]

-

Run the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative gene expression, normalizing to a housekeeping gene (e.g., GAPDH, β-actin).

Mechanisms of Tamoxifen Resistance

The development of resistance to Tamoxifen is a significant clinical challenge. Several mechanisms contribute to this phenomenon:

-

Alterations in ER Signaling: Loss or mutation of ERα can lead to a lack of response.[19] Furthermore, changes in the expression of co-activators and co-repressors can alter the response to Tamoxifen.[31]

-

Upregulation of Growth Factor Receptor Signaling: Increased activity of pathways such as EGFR/HER2, which can activate downstream kinases like Akt and MAPK, can drive cell proliferation and survival in an ER-independent manner.[6][32] This crosstalk can lead to phosphorylation and ligand-independent activation of ERα.[6]

-

Changes in Downstream Effectors: Altered expression of cell cycle regulators (e.g., cyclin D1) and anti-apoptotic proteins (e.g., Bcl-2) can confer resistance.[22]

Conclusion

Tamoxifen's mechanism of action is far more intricate than its initial characterization as a simple ER antagonist. Its engagement with a network of signaling pathways, including PKC, PI3K/Akt, and MAPK/ERK, and its subsequent influence on a wide array of downstream targets, underscore the complexity of its therapeutic and resistance-inducing effects. A thorough understanding of these molecular interactions is paramount for the development of novel therapeutic strategies to overcome Tamoxifen resistance and improve patient outcomes in breast cancer. This guide provides a foundational resource for researchers dedicated to advancing this critical area of oncology research.

References

- 1. elearning.unite.it [elearning.unite.it]

- 2. Role of c-myc in tamoxifen-induced apoptosis estrogen-independent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tamoxifen Action in ER-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validate User [academic.oup.com]

- 7. ERRα is a marker of tamoxifen response and survival in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nexus between PI3K/AKT and Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAP kinase/estrogen receptor cross-talk enhances estrogen-mediated signaling and tumor growth but does not confer tamoxifen resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of tamoxifen and retinoic acid on cell growth and c-myc gene expression in human breast and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cyclin D1 expression is dependent on estrogen receptor function in tamoxifen-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cyclin D1 is necessary for tamoxifen-induced cell cycle progression in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tamoxifen stimulates the growth of cyclin D1-overexpressing breast cancer cells by promoting the activation of signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aspirin regulation of c-myc and cyclinD1 proteins to overcome tamoxifen resistance in estrogen receptor-positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tamoxifen-induced Apoptosis in Breast Cancer Cells Relates to Down-Regulation of bcl-2, but not bax and bcl-XL, without Alteration of p53 Protein Levels1 | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 19. Change in expression of ER, bcl-2 and MIB1 on primary tamoxifen and relation to response in ER positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. bcl-2, p53, and response to tamoxifen in estrogen receptor-positive metastatic breast cancer: a Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Combined histone deacetylase inhibition and tamoxifen induces apoptosis in tamoxifen-resistant breast cancer models, by reversing Bcl-2 overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Tamoxifen-induced apoptosis in breast cancer cells relates to down-regulation of bcl-2, but not bax and bcl-X(L), without alteration of p53 protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Tamoxifen non-estrogen receptor mediated molecular targets - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Tamoxifen Inhibits ER-negative Breast Cancer Cell Invasion and Metastasis by Accelerating Twist1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 27. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 28. oaepublish.com [oaepublish.com]

- 29. Proteomic analysis of acquired tamoxifen resistance in MCF-7 cells reveals expression signatures associated with enhanced migration - PMC [pmc.ncbi.nlm.nih.gov]

- 30. bu.edu [bu.edu]

- 31. Tamoxifen Stimulates the Growth of Cyclin D1–Overexpressing Breast Cancer Cells by Promoting the Activation of Signal Transducer and Activator of Transcription 3 | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 32. researchgate.net [researchgate.net]

The Modern Challenge of Tamoxifen: A Technical Guide to its Non-Genomic Effects on Cellular Processes

For Immediate Release

BOSTON, MA – Long recognized for its genomic, estrogen receptor-dependent actions in breast cancer therapy, the multifaceted nature of Tamoxifen is increasingly appreciated. Beyond its classical mechanism of modulating gene transcription, which unfolds over hours to days, Tamoxifen exerts rapid, non-genomic effects on a multitude of cellular processes. These swift actions, occurring within seconds to minutes of cellular exposure, are initiated at the cell membrane and within the cytoplasm, profoundly impacting signaling cascades that govern cell fate. This technical guide provides an in-depth exploration of these non-genomic effects, offering researchers, scientists, and drug development professionals a comprehensive resource on the core molecular interactions, quantitative data from key experiments, and detailed methodologies for their investigation.

Abstract

Tamoxifen, a cornerstone in the treatment of estrogen receptor (ER)-positive breast cancer, operates through both genomic and non-genomic pathways. While its genomic effects, mediated by nuclear estrogen receptors, are well-documented, its rapid, non-genomic actions present a complex and critical area of study. These effects are initiated by Tamoxifen's interaction with membrane-associated estrogen receptors, including a G-protein coupled estrogen receptor (GPER), and direct modulation of other membrane and cytoplasmic proteins. This triggers a cascade of downstream signaling events, prominently involving the MAPK/ERK, PI3K/Akt, and PKC pathways. These rapid signals influence a diverse range of cellular functions, including proliferation, apoptosis, oxidative stress, and ion homeostasis. Furthermore, non-genomic signaling by Tamoxifen has been implicated in the development of therapeutic resistance. This guide synthesizes the current understanding of these non-genomic effects, presenting quantitative data on key molecular events, detailed protocols for their experimental validation, and visual representations of the intricate signaling networks involved.

Rapid Signaling Pathways Activated by Tamoxifen

Tamoxifen's non-genomic effects are primarily channeled through the rapid activation of several key protein kinase cascades. These pathways are initiated independently of nuclear receptor transcriptional activity and are crucial in mediating the immediate cellular responses to the drug.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

One of the most consistently reported non-genomic effects of Tamoxifen is the rapid and transient activation of the MAPK/ERK pathway. This activation can be biphasic and is observed in both ER-positive and, in some contexts, ER-negative cells. This signaling is often initiated through membrane-associated estrogen receptors (mER) and G-protein coupled estrogen receptor (GPER), leading to the activation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) in a process known as transactivation.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

Tamoxifen can also rapidly activate the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. Similar to the MAPK/ERK pathway, this activation can be initiated by mER and GPER, leading to the recruitment and activation of the p85 regulatory subunit of PI3K. This results in the phosphorylation and activation of Akt. However, the effect of Tamoxifen on the PI3K/Akt pathway can be context-dependent, with some studies reporting inhibition, particularly at higher concentrations or over longer treatment durations.

Protein Kinase C (PKC)

Tamoxifen is known to directly interact with and modulate the activity of Protein Kinase C (PKC), a family of kinases involved in various signal transduction cascades. Tamoxifen can induce the translocation of PKC from the cytosol to the cell membrane, a key step in its activation, within minutes of exposure. This effect appears to be independent of estrogen receptors and may be related to Tamoxifen's interaction with membrane lipids. The activation of PKC can, in turn, influence other signaling pathways, including the MAPK/ERK cascade.

Impact on Cellular Processes

The rapid signaling events initiated by Tamoxifen have profound and diverse consequences for cellular function.

Oxidative Stress and Apoptosis

A significant non-genomic effect of Tamoxifen is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This can occur through multiple mechanisms, including direct effects on the mitochondrial electron transport chain. Tamoxifen has been shown to inhibit mitochondrial complex I and III, leading to electron leakage and superoxide production[1][2]. Additionally, Tamoxifen can stimulate mitochondrial nitric oxide synthase (mtNOS), resulting in the formation of peroxynitrite, a potent oxidizing and nitrating agent[3][4][5]. This increase in oxidative stress can trigger the mitochondrial pathway of apoptosis, characterized by the release of cytochrome c and the activation of caspases.

Intracellular Calcium Mobilization

Tamoxifen can rapidly increase intracellular calcium concentrations ([Ca2+]i) by mobilizing calcium from intracellular stores, such as the endoplasmic reticulum, and by promoting calcium influx from the extracellular environment[6][7][8][9]. This effect is generally observed at micromolar concentrations of Tamoxifen and appears to be independent of phospholipase C activation in some cell types. The sustained elevation of intracellular calcium can have wide-ranging effects on cellular processes, including enzyme activation, gene expression, and the induction of apoptosis.

Quantitative Data from Key Experiments

The following tables summarize quantitative data from various studies investigating the non-genomic effects of Tamoxifen. These data provide a framework for understanding the dose- and time-dependent nature of these rapid cellular responses.

Table 1: Effects of Tamoxifen on Kinase Activation

| Cell Line | Kinase | Tamoxifen Concentration | Time of Exposure | Fold Activation (vs. Control) | Reference(s) |

| MCF-7 | ERK1/2 | 5 µM | 10-20 min | ~4 | [4] |

| MCF-7 | ERK1/2 | 1 µM | 5-20 min | Significant increase | [10][11] |

| T47D | ERK1/2 | 5 µM | 30-40 min | Sustained phosphorylation | [4] |

| ZR75-1 | Akt | 50 nM | 6 h | 3.3 | [12] |

| MB231 | Akt | 50 nM | 24 h | 2.4 | [12] |

| MCF-7/ADR | ERK1/2 | - | - | Upregulated | [13] |

| U-373 | PKC | ~15 µM (IC50) | 4 days | Inhibition | [14] |

Table 2: Effects of Tamoxifen on Intracellular Calcium ([Ca2+]i)

| Cell Line | Parameter | Tamoxifen Concentration | Observation | Reference(s) |

| ZR-75-1 | [Ca2+]i Increase | >2 µM (EC50 = 5 µM) | Immediate and significant increase | [6] |

| MG63 | [Ca2+]i Increase | >1 µM (EC50 = 8 µM) | Sustained increase | [7] |

| CHO-K1 | [Ca2+]i Increase | >1 µM (EC50 = 8 µM) | Concentration-dependent increase | [9] |

| C6 Glioma | Resting [Ca2+]i | 10 µM | Increase from ~80 nM to ~96 nM over 2h | [3] |

| MCF-7 | [Ca2+]i Increase | >1 µM | Precedes cell death | [8] |

Table 3: Other Non-Genomic Effects of Tamoxifen

| Cellular Process | Cell Line | Tamoxifen Concentration | Observation | Reference(s) |

| PKC Translocation | MDA-MB-231 | 5-20 µM | Occurred within 30 minutes | [15] |

| ROS Production | MCF7 | 5-10 µM | Dose-dependent increase | |

| GPER Antagonism (G15) | - | Ki = 20 nM | High affinity and selective | [4][6][12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the non-genomic effects of Tamoxifen.

Cell Culture for Non-Genomic Signaling Studies

-

Cell Line: MCF-7 (ATCC HTB-22), a human breast adenocarcinoma cell line, is commonly used due to its estrogen receptor-positive status.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, 1% L-glutamine, and 1% penicillin-streptomycin. For studies investigating estrogen-dependent effects, phenol red-free medium with charcoal-stripped FBS is recommended to eliminate estrogenic compounds.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days, and cells are passaged at 80-90% confluency using trypsin-EDTA.

-

Hormone Depletion: Prior to experiments investigating rapid signaling, cells are often hormone-deprived by culturing in phenol red-free medium with charcoal-stripped FBS for at least 72 hours. This minimizes basal signaling through estrogen-responsive pathways.

Western Blot Analysis of Protein Phosphorylation

-

Cell Lysis: After treatment with Tamoxifen for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., rabbit anti-phospho-ERK1/2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.

Measurement of Intracellular Calcium with Fura-2 AM

-

Cell Plating: Seed cells on glass coverslips or in black-walled, clear-bottom 96-well plates and allow them to adhere.

-

Dye Loading: Wash the cells with a HEPES-buffered saline solution (HBSS). Incubate the cells with Fura-2 AM (typically 2-5 µM) in HBSS for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Measurement: Place the coverslip in a perfusion chamber on a fluorescence microscope or the plate in a fluorescence plate reader equipped with dual excitation wavelength capabilities.

-

Data Acquisition: Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and measure the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

Stimulation: Add Tamoxifen at the desired concentration and record the change in the F340/F380 ratio over time.

Detection of Reactive Oxygen Species (ROS)

-

Probe: Dichlorodihydrofluorescein diacetate (DCFDA) or CellROX Deep Red Reagent are commonly used.

-

Procedure:

-

Treat cells with Tamoxifen for the desired time.

-

Incubate the cells with DCFDA (typically 5-10 µM) or CellROX reagent for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope, plate reader (Ex/Em ~485/535 nm for DCF), or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

-

Cell Treatment: Treat cells with Tamoxifen as required.

-

JC-1 Staining: Incubate the cells with JC-1 dye (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

-

Analysis:

-

Fluorescence Microscopy: In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used as a measure of mitochondrial depolarization.

-

Flow Cytometry: Quantify the shift in the cell population from the red-emitting (healthy) to the green-emitting (apoptotic) quadrant.

-

Conclusion and Future Directions

The non-genomic effects of Tamoxifen represent a paradigm shift in our understanding of this widely used therapeutic agent. The rapid activation of signaling cascades such as MAPK/ERK and PI3K/Akt, the induction of oxidative stress, and the modulation of intracellular calcium levels all contribute to the complex cellular response to Tamoxifen. These effects have significant implications for both its therapeutic efficacy and the development of resistance.

Future research should focus on elucidating the precise molecular interactions that initiate these non-genomic signals and how they are integrated with the classical genomic pathway. A deeper understanding of the context-dependent nature of these effects, including the influence of the cellular microenvironment and the expression levels of various receptors and signaling proteins, will be crucial. This knowledge will pave the way for the development of novel therapeutic strategies that can selectively modulate these pathways to enhance the anti-cancer effects of Tamoxifen and overcome resistance. The methodologies and quantitative data presented in this guide provide a solid foundation for researchers to further explore this exciting and clinically relevant field.

References

- 1. abcam.com [abcam.com]

- 2. abcam.com [abcam.com]

- 3. Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. content.protocols.io [content.protocols.io]

- 6. medchemexpress.com [medchemexpress.com]

- 7. encodeproject.org [encodeproject.org]

- 8. G-Protein-Coupled Estrogen Receptor Antagonist G15 Decreases Estrogen-Induced Development of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MCF7 Cell Culture & Gene Editing Tips for Research | Ubigene [ubigene.us]

- 11. mcf7.com [mcf7.com]

- 12. glpbio.com [glpbio.com]

- 13. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

Animal Models for Preclinical Tamoxifen Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core animal models and methodologies employed in preclinical research of Tamoxifen, a widely used selective estrogen receptor modulator (SERM) for the treatment of estrogen receptor-positive (ER+) breast cancer. This document outlines key experimental protocols, summarizes critical quantitative data, and visualizes essential signaling pathways to facilitate the design and interpretation of preclinical studies.

Commonly Used Animal Models

The selection of an appropriate animal model is critical for the translational relevance of preclinical Tamoxifen research. The most frequently utilized models are mice and rats, each with distinct advantages and disadvantages.

-

Mice: Mice are the most common species used due to their genetic tractability, rapid breeding cycle, and the availability of a wide range of genetically engineered and immunodeficient strains.

-

Nude (Athymic) and SCID Mice: These immunodeficient strains are essential for developing xenograft models, where human breast cancer cell lines or patient-derived tumor tissue is implanted. This allows for the study of human tumor responses to Tamoxifen in an in vivo environment.

-

Genetically Engineered Mouse Models (GEMMs): GEMMs, such as the MMTV-PyVT and MMTV-wnt-1 models, develop spontaneous tumors that can recapitulate the histopathological and molecular features of human breast cancer, offering a valuable tool to study tumor progression and therapeutic response in an immunocompetent setting.

-

Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. These models are considered to better reflect the heterogeneity and drug response of the original human tumor compared to cell line-derived xenografts.

-

-

Rats: Rat models, particularly for chemically induced mammary tumors, have historically played a significant role in Tamoxifen research.

-

DMBA-Induced Mammary Carcinoma Model: Administration of 7,12-dimethylbenz[a]anthracene (DMBA) to rats induces mammary tumors that are often hormone-dependent, providing a relevant model for studying the preventative and therapeutic effects of Tamoxifen.

-

Aged, Irradiated Rat Model: This model is useful for investigating the efficacy of Tamoxifen as a chemopreventive agent in a setting that mimics some aspects of age- and radiation-related breast cancer risk.

-

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical Tamoxifen studies, providing a basis for comparison across different models and experimental conditions.

Table 1: Pharmacokinetic Parameters of Tamoxifen and its Metabolites in Mice

| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| Tamoxifen | Subcutaneous | 4 | 20.5 ± 4.6 | 2.0 | 255 ± 50 | |

| 10 | 43.4 ± 13.3 | 1.0 | 586 ± 171 | |||

| 20 | 49.4 ± 8.6 | 4.0 | 707 ± 137 | |||

| Oral | 4 | 1.7 ± 0.9 | 1.0 | 18.2 ± 13.1 | ||

| 10 | 11.4 ± 3.4 | 0.5 | 36.3 ± 13.5 | |||

| 20 | 40.8 ± 51.9 | 1.0 | 83.1 ± 72.3 | |||

| Endoxifen | Subcutaneous | 2.5 | 56.6 ± 24.6 | 0.5 | 171 ± 77 | |

| 25 | 935 ± 363 | 0.5 | 4920 ± 1920 | |||

| Oral | 10 | 33.8 ± 2.4 | 0.25 | 114 ± 15 | ||

| 25 | 103 ± 97 | 2.0 | 660 ± 511 | |||

| 4-Hydroxytamoxifen | Oral (from Tamoxifen) | 20 | >25 | - | - |

Data are presented as mean ± SD where available.

Table 2: Tumor Growth Inhibition in Preclinical Models

| Animal Model | Tumor Type | Treatment | Dose/Schedule | Tumor Growth Inhibition (%) | Reference |

| Nude Mouse Xenograft | MCF-7 | Tamoxifen | 5 mg/kg/day, s.c. | ~60-80% | |

| Rat | DMBA-induced | Tamoxifen | 1 mg/kg, s.c. | Significant regression | |

| Nude Mouse Xenograft | Aromatase-overexpressing MCF-7 | Letrozole vs. Tamoxifen | 10 µ g/day vs. 500 µ g/day | Letrozole more effective | |

| Rat | Estradiol-induced Mammary Cancer | Tamoxifen | Not specified | 89% reduction in tumor mass |

Experimental Protocols

This section provides detailed methodologies for key experiments in preclinical Tamoxifen research.

Induction of Mammary Tumors in Rats with DMBA

Objective: To induce hormone-dependent mammary tumors in rats.

Materials:

-

Female Sprague-Dawley rats (50-55 days old)

-

7,12-dimethylbenz[a]anthracene (DMBA)

-

Corn oil or sesame oil

-

Oral gavage needles

-

Animal handling and restraint equipment

Protocol:

-

Prepare the DMBA solution by dissolving it in corn oil or sesame oil to the desired concentration (e.g., 20 mg/mL).

-

Administer a single dose of DMBA (e.g., 20 mg per rat or 80 mg/kg body weight) via oral gavage to each rat.

-

Alternatively, for a multi-dose protocol, administer a lower dose (e.g., 5 mg per rat) weekly for four weeks.

-

Palpate the mammary glands of the rats weekly to monitor for tumor development, starting approximately 3-4 weeks after DMBA administration.

-

Measure tumor size with calipers as they appear. Tumor volume can be calculated using the formula: (length x width^2) / 2.

-

Tumors are typically expected to appear within 8-13 weeks.

3.

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Tamoxifen

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Tamoxifen, a widely used selective estrogen receptor modulator (SERM) in the treatment and prevention of estrogen receptor (ER)-positive breast cancer.

Pharmacokinetics: The Journey of Tamoxifen in the Body

Tamoxifen is administered orally and undergoes extensive metabolism, primarily in the liver, to exert its therapeutic effects. Its pharmacokinetic profile is characterized by a long half-life and significant inter-individual variability, largely influenced by genetic factors.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following oral administration, peak plasma concentrations of Tamoxifen are typically reached within 4 to 7 hours.[1] The drug is almost completely absorbed, with an oral bioavailability of approximately 94%.

-

Distribution: Tamoxifen is widely distributed throughout the body and is highly protein-bound (>99%), predominantly to albumin.[2] This extensive binding contributes to its long half-life. Concentrations in breast cancer tissue have been found to exceed those in the serum.[2] The volume of distribution is estimated to be between 50 and 60 L/kg.[2]

-

Metabolism: Tamoxifen is a prodrug that requires metabolic activation to elicit its pharmacological activity.[2][3] The liver is the primary site of metabolism, where cytochrome P450 (CYP) enzymes play a crucial role. The major metabolic pathways involve:

-

N-demethylation by CYP3A4 and CYP3A5 to form N-desmethyltamoxifen, the most abundant metabolite in plasma.[2][4][5]

-

4-hydroxylation by CYP2D6 to form 4-hydroxytamoxifen (4-OH-TAM).[2][6]

-

N-desmethyltamoxifen is further metabolized by CYP2D6 to the highly potent metabolite, endoxifen (4-hydroxy-N-desmethyltamoxifen).[2][5][6] Endoxifen and 4-OH-TAM have a 30- to 100-fold greater affinity for the estrogen receptor than Tamoxifen itself and are considered the principal active metabolites responsible for its anti-estrogenic effects.[3][7]

The activity of the CYP2D6 enzyme is highly variable among individuals due to genetic polymorphisms. Patients who are "poor metabolizers" may have significantly lower plasma concentrations of endoxifen, which can impact the clinical efficacy of Tamoxifen treatment.[7][8]

-

-

Excretion: Tamoxifen is eliminated slowly from the body, primarily through the feces as polar conjugates, with minimal amounts excreted in the urine.[4][9]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for Tamoxifen and its major metabolites.

| Parameter | Tamoxifen | N-desmethyltamoxifen | 4-hydroxytamoxifen | Endoxifen |

| Time to Peak (Tmax) | 4-7 hours[7] | - | - | 2-4 hours[7] |

| Peak Plasma Conc. (Cmax) | 40-55 ng/mL (after 20 mg dose)[3][7] | 12 ng/mL (after 20 mg dose)[2] | - | 64.8 ng/mL (after 20 mg Z-endoxifen HCl)[7] |

| Elimination Half-life (t½) | 5-7 days[3][7] | Approximately 2 weeks[10] | Shorter than Tamoxifen[11] | 49-68 hours[7] |

| Volume of Distribution (Vd) | 50-60 L/kg[2] | - | - | - |

| Protein Binding | >99%[2][4] | - | - | - |

Pharmacodynamics: How Tamoxifen Elicits its Effects

Tamoxifen's primary mechanism of action is the modulation of the estrogen receptor, leading to tissue-specific estrogenic and anti-estrogenic effects.

Mechanism of Action: A Selective Estrogen Receptor Modulator (SERM)

Tamoxifen acts as a competitive antagonist of the estrogen receptor in breast tissue.[12] In ER-positive breast cancer cells, the binding of estradiol to the estrogen receptor initiates a cascade of events that promotes tumor cell proliferation. Tamoxifen competes with estradiol for binding to the ER.[13]

Upon binding to the ER, the Tamoxifen-ER complex undergoes a conformational change that is different from that induced by estradiol. This altered conformation prevents the recruitment of co-activator proteins necessary for the transcription of estrogen-responsive genes. Instead, the complex recruits co-repressor proteins, which leads to the downregulation of genes involved in cell growth and proliferation, ultimately resulting in cell cycle arrest and apoptosis.[6][14][15]

Conversely, in other tissues such as the endometrium, bone, and liver, the Tamoxifen-ER complex can recruit co-activators, leading to estrogen-like (agonist) effects.[4][13] This explains some of the side effects associated with Tamoxifen, such as an increased risk of endometrial cancer, but also its beneficial effects on bone mineral density in postmenopausal women.[4][13]

Signaling Pathways

The following diagram illustrates the canonical estrogen receptor signaling pathway and the inhibitory action of Tamoxifen.

Caption: Tamoxifen competitively binds to the estrogen receptor, leading to the recruitment of co-repressors and inhibition of gene transcription.

Acquired resistance to Tamoxifen is a significant clinical challenge. It often involves the activation of alternative signaling pathways that bypass the ER-blocking effects of Tamoxifen. Crosstalk between the ER and growth factor receptor pathways, such as those involving HER2 (Human Epidermal Growth Factor Receptor 2) and EGFR (Epidermal Growth Factor Receptor), is a key mechanism.[16][17][18] These pathways can lead to the phosphorylation and ligand-independent activation of the ER, converting Tamoxifen from an antagonist to an agonist.[19]

References

- 1. researchgate.net [researchgate.net]

- 2. medwinpublisher.org [medwinpublisher.org]

- 3. Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tamoxifen - Wikipedia [en.wikipedia.org]

- 5. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Effects of Pharmacogenetics on the Pharmacokinetics and Pharmacodynamics of Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tamoxifen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. TAMOXIFEN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. swolverine.com [swolverine.com]

- 13. droracle.ai [droracle.ai]

- 14. wjarr.com [wjarr.com]

- 15. researchgate.net [researchgate.net]

- 16. Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tamoxifen Resistance in Breast Tumors Is Driven by Growth Factor Receptor Signaling with Repression of Classic Estrogen Receptor Genomic Function | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 18. Validate User [academic.oup.com]

- 19. Pathways to Tamoxifen Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to Tamoxifen Metabolites and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer for decades. However, tamoxifen itself is a prodrug, requiring metabolic activation to exert its therapeutic effects. The biotransformation of tamoxifen results in a complex profile of metabolites, each with distinct biological activities and potencies. Understanding the nuances of these metabolites is critical for optimizing therapy, overcoming resistance, and developing next-generation endocrine therapies. This technical guide provides an in-depth analysis of the primary tamoxifen metabolites, their biological activities, and the experimental methodologies used to characterize them.

Data Presentation: Quantitative Analysis of Tamoxifen and its Metabolites

The pharmacological activity of tamoxifen is largely attributable to its hydroxylated metabolites, primarily 4-hydroxytamoxifen and endoxifen. These compounds exhibit significantly higher affinity for the estrogen receptor and greater anti-proliferative potency compared to the parent drug.

Table 1: Relative Binding Affinity (RBA) for the Estrogen Receptor α (ERα)

The following table summarizes the relative binding affinities of tamoxifen and its key metabolites for the estrogen receptor α, with estradiol (E2) as the reference compound (RBA = 100%).

| Compound | Relative Binding Affinity (RBA) (%) vs. Estradiol | Reference(s) |

| Estradiol (E2) | 100 | [1] |

| 4-hydroxytamoxifen (4-OHT) | 110 - 188 | [1] |

| Endoxifen (4-hydroxy-N-desmethyltamoxifen) | 181 | [2] |

| Tamoxifen | 1.8 - 2.8 | [1][2] |

| N-desmethyltamoxifen | 1.1 - 2.4 | [1][2] |

Note: RBA values can vary depending on the specific experimental conditions, such as temperature and tissue source (e.g., rat uterus vs. human breast cancer cells).

Table 2: In Vitro Anti-proliferative Activity (IC50) in ER+ Breast Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table presents the IC50 values for tamoxifen and its metabolites in inhibiting the proliferation of the MCF-7 human breast cancer cell line.

| Compound | Cell Line | IC50 (µM) | Reference(s) |

| Tamoxifen | MCF-7 | 10.045 | [3] |

| 4-hydroxytamoxifen (4-OHT) | MCF-7 | 0.019 - 0.021 | [4] |

| Endoxifen | MCF-7 | ~0.01 - 0.08 | [5] |

| N-desmethyltamoxifen | MCF-7 | >1 | [6] |

Note: IC50 values can be influenced by experimental variables such as incubation time and cell density.

Metabolic Activation and Signaling Pathways

The metabolic fate of tamoxifen is a critical determinant of its clinical efficacy. The primary pathways involve N-demethylation and 4-hydroxylation, catalyzed predominantly by cytochrome P450 enzymes.

Figure 1. Metabolic activation of tamoxifen to its primary active metabolites.

Once formed, the active metabolites, 4-hydroxytamoxifen and endoxifen, act as competitive antagonists of the estrogen receptor in breast tissue. This binding event initiates a cascade of molecular changes that ultimately lead to a reduction in tumor cell proliferation.

Figure 2. Simplified signaling pathway of estrogen and active tamoxifen metabolites.

Experimental Protocols

The characterization of tamoxifen metabolites relies on a suite of well-established in vitro assays. Below are detailed methodologies for key experiments.

Competitive Estrogen Receptor Binding Assay

This assay determines the relative affinity of a test compound for the estrogen receptor compared to estradiol.

Materials:

-

Rat uterine cytosol (source of ER)

-

[3H]-Estradiol (radiolabeled ligand)

-

Test compounds (tamoxifen and metabolites)

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-

Scintillation fluid and counter

Procedure:

-

Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in TEDG buffer and centrifuged to obtain the cytosolic fraction containing the ER.[7]

-

Incubation: A constant concentration of [3H]-Estradiol (e.g., 1 nM) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound. A parallel incubation with a high concentration of unlabeled estradiol is used to determine non-specific binding.

-

Separation of Bound and Free Ligand: The incubation mixture is treated with HAP slurry, which binds the ER-ligand complex. The slurry is washed to remove unbound ligand.

-

Quantification: Scintillation fluid is added to the HAP pellet, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-Estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.

MCF-7 Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the anti-proliferative effects of tamoxifen and its metabolites.

Materials:

-

MCF-7 human breast cancer cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Tamoxifen and its metabolites

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: MCF-7 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive vehicle (e.g., DMSO) only.

-

Incubation: The cells are incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is determined from the dose-response curve.[8]

Quantification of Tamoxifen and Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of tamoxifen and its metabolites in biological matrices.

Figure 3. Experimental workflow for the analysis of tamoxifen metabolites.

Procedure Outline:

-

Sample Preparation: Proteins are precipitated from serum or plasma samples using a solvent like acetonitrile. The sample is then centrifuged, and the supernatant containing the analytes is collected.[9]

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system equipped with a reverse-phase column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) is used to separate tamoxifen and its metabolites based on their physicochemical properties.[10]

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source. The analytes are detected and quantified using multiple reaction monitoring (MRM), which provides high specificity and sensitivity.[11]

Conclusion

The biological activity of tamoxifen is a complex interplay between the parent drug and its various metabolites. The hydroxylated metabolites, 4-hydroxytamoxifen and endoxifen, are the primary drivers of its anti-estrogenic effects, exhibiting significantly higher potency than tamoxifen itself. A thorough understanding of the metabolic pathways, the relative potencies of the metabolites, and the robust experimental methods for their characterization is paramount for advancing personalized medicine in breast cancer therapy. This guide provides a foundational framework for researchers and drug development professionals working to unravel the complexities of tamoxifen's action and to innovate future endocrine treatments.

References

- 1. Estrogen-receptor binding and biologic activity of tamoxifen and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Tamoxifen in Autophagy and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamoxifen, a selective estrogen receptor modulator (SERM), has long been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. Its primary mechanism of action involves competitive inhibition of estrogen binding to the ER, leading to cell cycle arrest and a reduction in tumor proliferation. However, a growing body of evidence reveals a more complex and multifaceted role for tamoxifen, extending beyond its anti-estrogenic effects. This technical guide delves into the intricate interplay between tamoxifen and two fundamental cellular processes: autophagy and apoptosis. Understanding this dual role is critical for optimizing its therapeutic efficacy and overcoming mechanisms of resistance.

This guide will provide an in-depth analysis of the signaling pathways modulated by tamoxifen in the context of autophagy and apoptosis, present quantitative data from key studies, and offer detailed experimental protocols for researchers investigating these phenomena.

Data Presentation: Quantitative Effects of Tamoxifen

The following tables summarize the dose- and time-dependent effects of tamoxifen on various markers of apoptosis and autophagy in breast cancer cell lines, primarily the ER+ MCF-7 cell line.

Table 1: Effect of Tamoxifen on MCF-7 Cell Viability

| Tamoxifen Concentration | Treatment Duration | Cell Viability (%) | Reference |

| 60-460 µM | 48 hours | Dose-dependent decrease; IC50 ≈ 250 µM | [1] |

| 0.78-200 µg/mL | 24 hours | Dose-dependent decrease; 100% at 0.78 µg/mL to 15.28% at 200 µg/mL | [2] |

| 1-7 µM | 20 minutes | Dose-dependent decrease; ~70% viability at 3 µM, ~15% at 5-7 µM | [3] |

| 0.25-4.0 µM | 24 hours | Dose-dependent decrease in proliferation | [4] |

Table 2: Tamoxifen-Induced Apoptosis in MCF-7 Cells

| Tamoxifen Concentration | Treatment Duration | Apoptotic Cells (%) | Method | Reference |

| 250 µM | 48 hours | 45.7% (late apoptosis) | Annexin V/PI | [1] |

| 1-4 µM | 48 hours | Dose-dependent increase | Annexin V/PI | [4] |

| 0.5-1 µM | Not specified | Significant induction | Annexin V/PI, Hoechst | [5] |

| 10⁻⁵ M | 72 hours | ~8-fold increase vs. control | ELISA | [6] |

Table 3: Regulation of Apoptotic and Autophagic Proteins by Tamoxifen in MCF-7 Cells

| Protein | Tamoxifen Concentration | Treatment Duration | Change in Expression | Reference |

| Bcl-2 (protein) | 10⁻⁸ M or more | 48 hours | Dose-dependent decrease (~70% reduction at 10⁻⁵ M) | [6] |

| Bcl-2 (protein) | 10⁻⁵ M | 48-72 hours | ~80% reduction | [6] |

| Bax (protein) | 10⁻⁵ M | Up to 72 hours | No significant change | [6][7] |

| LC3-II | 5 µM | 12, 24, 48 hours | Time-dependent increase | [8] |

| Beclin-1 | 5 µM | 12, 24, 48 hours | Time-dependent increase | [8] |

Signaling Pathways Modulated by Tamoxifen

Tamoxifen's influence on autophagy and apoptosis is mediated through a complex network of signaling pathways. These can be both ER-dependent and independent, highlighting the drug's broad spectrum of activity.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated, contributing to tumorigenesis and therapeutic resistance. Tamoxifen has been shown to modulate this pathway, often leading to an inhibition of its pro-survival signals. Inhibition of mTORC1 by tamoxifen can lead to the induction of autophagy. However, in some contexts, activation of this pathway is linked to tamoxifen resistance.

Apoptosis Signaling Pathway

Tamoxifen can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism is the downregulation of the anti-apoptotic protein Bcl-2.[6][7] This shifts the balance towards pro-apoptotic proteins like Bax (though its levels may not change, the ratio of Bcl-2 to Bax is critical), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. Tamoxifen's pro-apoptotic effects can also be mediated by the generation of reactive oxygen species (ROS) and activation of MAPKs like JNK and p38.[9]

Crosstalk between Autophagy and Apoptosis

The relationship between autophagy and apoptosis in response to tamoxifen is complex and context-dependent. Autophagy can act as a pro-survival mechanism, enabling cancer cells to withstand the stress induced by tamoxifen, thereby contributing to drug resistance. Conversely, excessive or prolonged autophagy can lead to autophagic cell death (a form of programmed cell death distinct from apoptosis). Key molecules like Beclin-1 and Bcl-2 are at the crossroads of these two pathways. Bcl-2 not only inhibits apoptosis but also suppresses autophagy by binding to Beclin-1.[10]

References

- 1. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oaepublish.com [oaepublish.com]

- 3. jcpjournal.org [jcpjournal.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. Tamoxifen-induced Apoptosis in Breast Cancer Cells Relates to Down-Regulation of bcl-2, but not bax and bcl-XL, without Alteration of p53 Protein Levels1 | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 7. Tamoxifen-induced apoptosis in breast cancer cells relates to down-regulation of bcl-2, but not bax and bcl-X(L), without alteration of p53 protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of tamoxifen-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crosstalk between apoptosis and autophagy signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Tamoxifen Treatment of MCF-7 Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tamoxifen is a non-steroidal selective estrogen receptor modulator (SERM) widely utilized in endocrine therapy for estrogen receptor-positive (ER+) breast cancer.[1][2] The MCF-7 human breast cancer cell line, which is ER+, serves as a crucial in vitro model for studying the biological effects of tamoxifen and the mechanisms of both tamoxifen sensitivity and resistance.[3] These application notes provide a comprehensive overview and detailed protocols for treating MCF-7 cells with tamoxifen to investigate its effects on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action

Tamoxifen's primary mechanism of action in ER+ breast cancer cells is the competitive inhibition of estradiol binding to the estrogen receptor alpha (ERα).[1][2] This blockage prevents the conformational changes in ERα necessary for transcriptional activation of estrogen-responsive genes that promote cell proliferation.[1] Consequently, tamoxifen treatment of MCF-7 cells typically leads to a reduction in proliferation and an induction of apoptosis.[1] Beyond its classical genomic pathway, tamoxifen can also induce non-genomic effects, including the modulation of various signaling cascades such as the MAPK/ERK pathway.[4][5]

Data Presentation: Tamoxifen Treatment Parameters

The following table summarizes various reported concentrations and durations of tamoxifen treatment for MCF-7 cells and their observed effects. This data is compiled from multiple studies to provide a comparative overview.

| Concentration (µM) | Duration (hours) | Observed Effect(s) | Reference(s) |

| 0.25 - 4.0 | 24 | Dose-dependent suppression of proliferation and induction of apoptosis. Increased number of cells in G0/G1 and G2/M phases. | [1] |

| 1, 3, 5, 7 | 0.33 (20 mins) | Dose-dependent induction of cell death. 85.6% cell death at 5 and 7 µM. | [6] |

| 5 | 0.33 - 0.67 (20-40 mins) | Rapid and sustained phosphorylation of ERK1/2. | [4] |

| 4.506 (µg/mL) | Not Specified | IC50 value for cytotoxic effect. | [7] |

| 5 (µg/mL) | Not Specified | Significant increase in caspase-9 activity. | [7] |

| 6.25 - 200 (µg/mL) | 24 | Dose-dependent reduction in cell viability. | [7] |

| 60 - 460 | 48 | Dose-dependent decrease in cell viability. | [8][9] |

| 250 | 48 | Approximately 50% decrease in cell viability (LC50). Significant increase in late apoptotic cells (45.7%). | [8][9] |

Mandatory Visualizations

Tamoxifen Signaling Pathway in MCF-7 Cells

Caption: Tamoxifen's dual action: nuclear ERα inhibition and cytoplasmic signaling modulation.

Experimental Workflow for Tamoxifen Treatment

Caption: Workflow for assessing Tamoxifen's effects on MCF-7 cells.

Experimental Protocols

Materials and Reagents

-

MCF-7 cell line (ATCC® HTB-22™)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Tamoxifen (e.g., Sigma-Aldrich T5648)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

RNase A

-

96-well and 6-well tissue culture plates

-

Flow cytometer

-

Microplate reader

Cell Culture and Maintenance

-

Culture MCF-7 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.[8]

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.[8]

-

Subculture cells upon reaching 80-90% confluency using Trypsin-EDTA.

Tamoxifen Stock Solution Preparation

-

Dissolve tamoxifen in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Store the stock solution in aliquots at -20°C, protected from light.

-

For experiments, dilute the stock solution in the culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1][10]

-

Remove the medium and add fresh medium containing various concentrations of tamoxifen or vehicle control (DMSO).

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[7][9]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][9]

-

Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

-

Measure the absorbance at 570 nm using a microplate reader.[8][11]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seed MCF-7 cells in 6-well plates and grow to ~70-80% confluency.

-

Treat cells with the desired concentrations of tamoxifen or vehicle control for a specified time (e.g., 48 hours).[8]

-

Harvest the cells by trypsinization, collect the culture supernatant (to include floating apoptotic cells), and wash the cell pellet with cold PBS.

-

Resuspend approximately 1 x 10^6 cells in 100 µL of 1X Annexin V Binding Buffer.[8][12]

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[12]

-

Incubate the cells for 15 minutes at room temperature in the dark.[8][12]

-

Analyze the samples immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (PI Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell distribution in different phases of the cell cycle via flow cytometry.

-

Seed and treat MCF-7 cells in 6-well plates as described for the apoptosis assay.

-

Harvest approximately 1-2 x 10^6 cells by trypsinization and wash with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells for at least 30 minutes at 4°C (or store at -20°C for later analysis).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[13]

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. swolverine.com [swolverine.com]